molecular formula C16H12N4O2S B2972093 4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 67443-02-1

4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2972093
CAS RN: 67443-02-1
M. Wt: 324.36
InChI Key:
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Description

The compound “4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” belongs to a class of compounds known as [1,2,4]triazolo[4,3-a]quinazolines . These compounds are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives was established based on their spectral data, elemental analyses, and alternative synthetic routes . The structure was solved using the SHELXT-2014 program, and the non-hydrogen atoms were refined anisotropically with SHELXL-2018/3 using full-matrix least-squares procedures based on F2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives include aromatic nucleophilic substitution and reactions with hydrazonoyl halides .

Scientific Research Applications

Synthesis and H1-antihistaminic Activity

A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized through the cyclization of 2-hydrazino-3-(3-methoxyphenyl)-3H-quinazolin-4-one with various electrophiles. This innovative synthetic route, starting from 3-methoxy aniline, led to compounds that demonstrated significant in vivo H1-antihistaminic activity in guinea pigs, showing promise as a new class of H1-antihistaminic agents. Notably, one compound in this series was identified as particularly potent, exceeding the activity of the reference standard chlorpheniramine maleate, with minimal sedative effects, suggesting its potential as a prototype molecule for further development in this therapeutic class (Alagarsamy et al., 2009).

Tubulin Polymerization Inhibition and Anticancer Activity

Another research avenue explored the synthesis of triazoloquinazolinone-based compounds designed as conformationally restricted CA-4 analogues. These compounds were evaluated for their tubulin polymerization and growth inhibitory activities, with some derivatives showing potent inhibition of tubulin assembly and significant anticancer activity across a broad panel of cancer cell lines. Remarkable cellular effects were observed upon treatment with these compounds, including changes in cell shape, migration, and tube formation, indicating potential vascular disrupting activity (Driowya et al., 2016).

properties

IUPAC Name

4-(3-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-22-11-6-4-5-10(9-11)19-14(21)12-7-2-3-8-13(12)20-15(19)17-18-16(20)23/h2-9H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDMBNLJJCAZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326126
Record name 4-(3-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679887
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

CAS RN

67443-02-1
Record name 4-(3-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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